2-Methyl-1-(pyridin-4-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(pyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by a pyridine ring substituted at the 4-position with a 2-methylpropan-2-ol group. It is a colorless liquid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-2-ol typically involves the reaction of 4-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: 2-Methyl-1-(pyridin-4-yl)propan-2-one.
Reduction: 2-Methyl-1-(pyridin-4-yl)propan-2-amine.
Substitution: 2-Methyl-1-(pyridin-4-yl)propan-2-chloride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecule, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(pyridin-3-yl)propan-2-ol
- 2-Methyl-1-(pyridin-2-yl)propan-2-ol
- 2-Methyl-1-(piperidin-4-yl)propan-2-ol
Uniqueness
2-Methyl-1-(pyridin-4-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-pyridin-4-ylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3 |
InChI Key |
JEZZFLKVODYISI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)O |
Origin of Product |
United States |
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